Phosphinic chloride, ethenylethyl-

Description

Overview and Historical Context of Organophosphorus Halides

Organophosphorus compounds, characterized by a phosphorus atom bonded to at least one organic group, have a rich and complex history. The journey began in the early 19th century, with the first descriptions of "phosphoric ether" by Jean Pierre Boudet. researchgate.net A significant milestone was the synthesis of triethyl phosphate (B84403) in 1848 by Franz Anton Voegeli, followed by Philippe de Clermont's creation of tetraethyl pyrophosphate (TEPP) in 1854, which was later identified as the first organophosphorus cholinesterase inhibitor. researchgate.netresearchgate.netmdpi.com

The field experienced a dramatic expansion between 1934 and 1944, largely due to the work of German chemist Gerhard Schrader and his team at I. G. Farben. researchgate.netscispace.com Their systematic research led to the synthesis of approximately 2,000 organophosphorus compounds, including the widely used pesticide parathion (B1678463) and the highly toxic nerve agents tabun, sarin, and soman. scispace.comnih.gov The discovery of the potent biological effects of these compounds in the 1930s spurred parallel development tracks: one focused on creating effective insecticides and the other on producing chemical warfare agents. mdpi.comnih.gov

A crucial chemical innovation that enabled this expansion was the development of methods to form the stable phosphorus-carbon (P-C) bond, a defining feature of many of these compounds. The Arbuzov (or Michaelis-Arbuzov) rearrangement, a reaction of trialkyl phosphites with alkyl halides, became a fundamental method for this purpose. mdpi.com The synthesis of various phosphinic and phosphonic acid chlorides, which serve as key reactive intermediates, was essential to this progress. For instance, phosphorus oxychloride was a precursor in the Schrader method for synthesizing tabun. mdpi.com This historical backdrop of discovery and application, from agriculture to warfare, sets the stage for understanding the chemical lineage and significance of specific organophosphorus halides like Phosphinic chloride, ethenylethyl-.

Significance of Phosphinic Chloride, Ethenylethyl- in Synthetic Chemistry

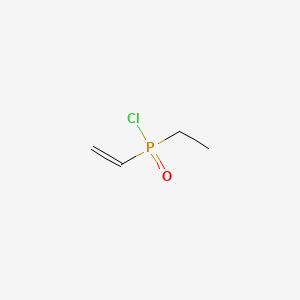

Phosphinic chloride, ethenylethyl- is an organophosphorus compound valued for its role as a versatile intermediate in chemical synthesis. ontosight.ai Its structure, containing a central phosphorus atom bonded to an ethyl group, an ethenyl (vinyl) group, and a reactive chlorine atom, makes it a useful building block for creating more complex molecules. ontosight.ainist.gov

The primary significance of Phosphinic chloride, ethenylethyl- in synthesis stems from the high reactivity of its phosphorus-chlorine (P-Cl) bond. ontosight.ai This bond is susceptible to attack by nucleophiles, which are chemical species that donate a pair of electrons. This reactivity allows for the chlorine atom to be readily displaced and substituted with a wide variety of other functional groups. ontosight.ai Consequently, the compound serves as a precursor for a range of other phosphorus-containing substances. ontosight.ai A key application is in the synthesis of various phosphinic acids and their derivatives, which are explored for their potential biological activities. ontosight.ai

The synthesis of the compound itself can be achieved through methods such as the reaction between ethenylmagnesium bromide and ethylphosphonyl dichloride. ontosight.ai Its utility as a synthetic intermediate places it within the broader class of phosphinic chlorides that are fundamental reagents in organic and medicinal chemistry.

Table 1: Properties of Phosphinic Chloride, Ethenylethyl-

| Property | Value |

|---|---|

| Chemical Formula | C₄H₈ClOP |

| Molecular Weight | 138.532 g/mol |

| CAS Registry Number | 61752-99-6 |

| Structure | A central phosphorus atom double-bonded to oxygen and single-bonded to an ethyl group, an ethenyl group, and a chlorine atom. |

Data sourced from NIST WebBook. nist.gov

Scope and Objectives of Research on Phosphinic Chloride, Ethenylethyl-

Current research on Phosphinic chloride, ethenylethyl- is primarily driven by its potential applications in two main areas: biological research and material science. ontosight.ai The overarching objective is to leverage its reactive nature to construct novel molecules with specific, desirable properties.

In the realm of biological and medicinal chemistry, the main goal is to use Phosphinic chloride, ethenylethyl- as a starting material for synthesizing new phosphinic acids and their derivatives. ontosight.ai Researchers are investigating these resulting compounds for potential biological activities, such as the ability to inhibit enzymes or interact with cellular receptors. ontosight.ai The structural diversity that can be achieved by modifying the phosphinic chloride core allows for the systematic exploration of structure-activity relationships.

In material science, the focus is on the development of new materials, particularly advanced flame retardants. ontosight.ai Organophosphorus compounds are known for their ability to reduce the flammability of polymers. ontosight.ai Research objectives include incorporating structures derived from Phosphinic chloride, ethenylethyl- into new polymer formulations to enhance their fire resistance, contributing to the creation of safer materials for various consumer and industrial products.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Phosphinic chloride, ethenylethyl- |

| Diphenylphosphinic chloride |

| Diphenylphosphinic acid |

| Ethylphosphonyl dichloride |

| Parathion |

| Phosphorus oxychloride |

| Sarin |

| Soman |

| Tabun |

| Tetraethyl pyrophosphate (TEPP) |

| Thionyl chloride |

Structure

3D Structure

Properties

CAS No. |

61752-99-6 |

|---|---|

Molecular Formula |

C4H8ClOP |

Molecular Weight |

138.53 g/mol |

IUPAC Name |

1-[chloro(ethenyl)phosphoryl]ethane |

InChI |

InChI=1S/C4H8ClOP/c1-3-7(5,6)4-2/h3H,1,4H2,2H3 |

InChI Key |

QPQSSTLSKGCZME-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(C=C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Phosphinic Chloride, Ethenylethyl

Established Synthetic Pathways to Phosphinic Chloride, Ethenylethyl-

The synthesis of unsymmetrical phosphinic chlorides like ethenylethylphosphinic chloride typically involves the sequential introduction of the organic moieties onto a phosphorus-containing starting material. The most common strategies involve the use of highly reactive organometallic reagents or the activation of phosphonic acid derivatives.

Precursor Compounds and Reaction Conditions for Phosphinic Chloride, Ethenylethyl- Synthesis

The primary routes to ethenylethylphosphinic chloride rely on the careful selection of phosphorus-based precursors and corresponding alkylating or vinylating agents. Two principal strategies can be envisioned based on established organophosphorus chemistry.

The first approach involves the reaction of a phosphorus dihalide, such as ethylphosphonous dichloride (Cl₂P(O)CH₂CH₃), with a vinylating agent. A common and effective vinylating agent is a vinyl Grignard reagent (CH₂=CHMgBr). The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures to control the reactivity of the Grignard reagent and prevent over-addition. The initial reaction would likely form an intermediate phosphinate which can then be treated with a chlorinating agent like thionyl chloride (SOCl₂) to yield the desired phosphinic chloride.

Alternatively, a complementary strategy involves starting with a vinyl-substituted phosphorus precursor, such as vinylphosphonous dichloride (Cl₂P(O)CH=CH₂), and reacting it with an ethylating agent like ethylmagnesium bromide (CH₃CH₂MgBr). The reaction conditions would be similar to the first approach, requiring anhydrous solvents and controlled temperatures.

A third potential pathway is the reaction of phosphoryl chloride (POCl₃) with a stoichiometric mixture of ethyl and vinyl Grignard reagents. However, controlling the selectivity to obtain the desired unsymmetrical product in high yield can be challenging due to the formation of symmetrical byproducts (diethylphosphinic chloride and divinylphosphinic chloride).

The table below summarizes the key precursor compounds and general reaction conditions for these established pathways.

| Pathway | Phosphorus Precursor | Organometallic Reagent | Solvent | Typical Temperature | Subsequent Step |

| 1 | Ethylphosphonous dichloride | Vinylmagnesium bromide | Diethyl ether, THF | -78 °C to 0 °C | Chlorination (e.g., with SOCl₂) |

| 2 | Vinylphosphonous dichloride | Ethylmagnesium bromide | Diethyl ether, THF | -78 °C to 0 °C | Chlorination (e.g., with SOCl₂) |

| 3 | Phosphoryl chloride | Ethylmagnesium bromide & Vinylmagnesium bromide | Diethyl ether, THF | -78 °C to 0 °C | Difficult to control selectivity |

This table presents plausible synthetic routes based on general principles of organophosphorus chemistry.

Catalytic Systems in the Formation of Phosphinic Chloride, Ethenylethyl-

While many of the foundational syntheses of phosphinic chlorides rely on stoichiometric organometallic reagents, modern advancements have introduced catalytic systems to improve efficiency and selectivity. For the synthesis of related organophosphorus compounds, transition metal catalysts, particularly palladium and copper complexes, have been employed. organic-chemistry.org

For instance, palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, can be adapted to form the P-C bond. organic-chemistry.org In the context of ethenylethylphosphinic chloride synthesis, a potential catalytic approach could involve the reaction of a P-H functional compound, such as ethylphosphinic acid, with a vinyl halide (e.g., vinyl bromide) in the presence of a palladium catalyst. The final step would then be the conversion of the resulting ethyl(vinyl)phosphinic acid to the corresponding chloride.

Copper-catalyzed reactions have also been shown to be effective for the formation of P-C bonds. organic-chemistry.org These reactions often proceed under milder conditions and can exhibit high functional group tolerance. A hypothetical copper-catalyzed synthesis could involve the coupling of an ethyl- or vinyl-phosphorus species with the appropriate organic halide.

Optimization Strategies for Phosphinic Chloride, Ethenylethyl- Yield and Purity

Optimizing the yield and purity of ethenylethylphosphinic chloride is crucial for its practical application. Key parameters that can be adjusted include:

Stoichiometry of Reagents: Precise control over the molar ratios of the phosphorus precursor and the organometallic reagent is essential to minimize the formation of byproducts from double addition or unreacted starting materials.

Temperature Control: Maintaining low temperatures during the addition of the highly reactive Grignard reagent helps to control the exothermic reaction and improve selectivity.

Solvent Choice: The choice of solvent can influence the solubility of reagents and intermediates, as well as the reaction rate. Anhydrous conditions are paramount to prevent the hydrolysis of the phosphinic chloride product and the quenching of the organometallic reagents.

Purification Methods: Fractional distillation under reduced pressure is a common method for purifying volatile phosphinic chlorides. The significant difference in boiling points between the desired product and potential impurities allows for effective separation.

Novel Approaches in the Synthesis of Phosphinic Chloride, Ethenylethyl-

Recent research in organophosphorus chemistry has focused on developing more efficient and environmentally benign synthetic methods.

Emerging Synthetic Protocols for Phosphinic Chloride, Ethenylethyl-

One promising area of research is the use of the Michaelis-Arbuzov reaction to form the P-C bond. organic-chemistry.orgwikipedia.org A potential route could involve the reaction of a trialkyl phosphite (B83602) with a vinyl halide to form a vinylphosphonate, which could then be reacted with an ethylating agent. Subsequent hydrolysis and chlorination would lead to the target molecule. The Michaelis-Arbuzov reaction offers the advantage of often proceeding under milder, non-organometallic conditions. organic-chemistry.orgwikipedia.org

Another emerging strategy involves the direct addition of P-H compounds across unsaturated bonds. For example, the radical or base-catalyzed addition of ethylphosphinic acid to acetylene (B1199291) could, in principle, form ethyl(vinyl)phosphinic acid, which can then be converted to the chloride.

Application of Green Chemistry Principles in Phosphinic Chloride, Ethenylethyl- Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to reduce environmental impact. Key considerations for a greener synthesis of ethenylethylphosphinic chloride include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. The Michaelis-Arbuzov reaction, for instance, generally has good atom economy. organic-chemistry.orgwikipedia.org

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally friendly alternatives such as 2-methyltetrahydrofuran (B130290) or ionic liquids.

Catalysis: Employing catalytic methods over stoichiometric reagents reduces waste and often allows for milder reaction conditions.

Energy Efficiency: Developing reactions that can be conducted at or near ambient temperature and pressure reduces energy consumption.

The development of catalytic, one-pot procedures that minimize the number of synthetic steps and purification stages is a primary goal in the green synthesis of ethenylethylphosphinic chloride and other related compounds.

Stereoselective and Regioselective Considerations in Phosphinic Chloride, Ethenylethyl- Synthesis

The synthesis of phosphinic chloride, ethenylethyl- involves key stereochemical and regiochemical aspects, particularly when aiming for specific isomers of this chiral phosphorus compound. The phosphorus atom in ethenylethylphosphinic chloride is a stereocenter, meaning the compound can exist as a pair of enantiomers. The control of this stereocenter is a significant challenge and a focal point of modern organophosphorus chemistry. acs.orgresearchgate.netnih.govrsc.orgnih.govrsc.org

Stereoselective Considerations:

The stereoselective synthesis of P-chiral compounds, such as ethenylethylphosphinic chloride, typically relies on one of two main strategies: the use of a chiral auxiliary or asymmetric catalysis.

In the chiral auxiliary approach , a readily available chiral molecule, often an alcohol or an amine, is attached to the phosphorus center to create a diastereomeric mixture that can be separated. Subsequent reactions are then performed on the separated diastereomers, and the auxiliary is cleaved at a later stage to yield the enantiomerically enriched target compound. For instance, a chiral alcohol like (-)-menthol can be reacted with a dichlorophosphine to form a diastereomeric phosphinate ester. acs.org After separation of the diastereomers, the desired stereoisomer can be converted to the final product with retention or inversion of configuration at the phosphorus center, depending on the reaction mechanism.

Asymmetric catalysis offers a more elegant and atom-economical approach. This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. While specific catalysts for the direct asymmetric synthesis of ethylvinylphosphinic chloride are not documented, analogous reactions in the literature provide a strong basis for this approach. For example, the kinetic resolution of racemic secondary phosphine (B1218219) oxides using chiral catalysts has been successfully demonstrated. researchgate.net This principle could be applied to a racemic precursor of ethylvinylphosphinic chloride to obtain an enantioenriched product.

The stereochemical outcome of the chlorination step of a P-chiral phosphinic acid is also crucial. The reaction of a phosphinic acid with a chlorinating agent like thionyl chloride can proceed with either retention or inversion of configuration at the phosphorus center, depending on the reaction conditions and the presence of additives. For example, in the absence of a base, the reaction with thionyl chloride often proceeds with inversion of configuration, whereas the presence of a base like pyridine (B92270) can lead to retention of configuration.

The following table summarizes the expected stereochemical outcomes for the chlorination of a P-chiral phosphinic acid under different conditions.

| Chlorinating Agent | Additive | Stereochemical Outcome |

| Thionyl Chloride (SOCl₂) | None | Inversion of Configuration |

| Thionyl Chloride (SOCl₂) | Pyridine | Retention of Configuration |

| Oxalyl Chloride ((COCl)₂) | - | Generally Retention of Configuration |

Regioselective Considerations:

Regioselectivity in the synthesis of ethenylethylphosphinic chloride primarily relates to the addition of a P-H group across a triple bond (hydrophosphinylation) if an alkyne is used as a precursor to the vinyl group. documentsdelivered.comresearchgate.netnih.govrsc.org For instance, the reaction of ethylphosphinic acid with acetylene could, in principle, yield ethylvinylphosphinic acid.

The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) is highly dependent on the catalyst and reaction conditions employed. Metal-catalyzed hydrophosphinylation reactions, for example using palladium or nickel catalysts, can exhibit high regioselectivity. documentsdelivered.comresearchgate.net The choice of ligands on the metal catalyst can often steer the addition to favor either the α- or β-adduct.

In the context of synthesizing ethylvinylphosphinic acid via hydrophosphinylation of acetylene, the desired product is the α-adduct. Achieving high regioselectivity for this isomer would be a key synthetic challenge.

Reactivity and Mechanistic Studies of Phosphinic Chloride, Ethenylethyl

Electrophilic and Nucleophilic Characteristics of Phosphinic Chloride, Ethenylethyl-

The reactivity of Phosphinic chloride, ethenylethyl- is largely governed by the distribution of electron density within the molecule. The central phosphorus atom is bonded to a highly electronegative chlorine atom and a doubly bonded oxygen atom. Both of these atoms strongly withdraw electron density, rendering the phosphorus atom significantly electron-deficient and thus a potent electrophilic center. libretexts.orgyoutube.com This inherent electrophilicity makes the compound highly susceptible to attack by nucleophiles, which are species rich in electrons. youtube.commasterorganicchemistry.com The high reactivity of the phosphorus-chlorine bond is a key characteristic, facilitating the displacement of the chloride ion by a wide range of nucleophilic reagents. ontosight.ai

Conversely, the molecule also possesses nucleophilic character, primarily associated with the ethenyl (vinyl) group. The π-bond of the carbon-carbon double bond is a region of high electron density and can act as a nucleophile, participating in reactions with electrophiles. youtube.com Additionally, the lone pairs of electrons on the phosphoryl oxygen can exhibit nucleophilicity, although this is generally weak due to the delocalization of electron density towards the phosphorus atom.

Reaction Pathways Involving Phosphinic Chloride, Ethenylethyl-

The dual electronic nature of Phosphinic chloride, ethenylethyl- allows it to undergo several types of reactions, including additions, substitutions, and potentially rearrangements.

Addition Reactions of Phosphinic Chloride, Ethenylethyl-

The presence of the ethenyl group allows for addition reactions across the carbon-carbon double bond. youtube.com In these reactions, the π-bond is broken, and two new sigma bonds are formed. Electrophiles are attracted to the electron-rich double bond, initiating the reaction. While specific studies on ethenyl(ethyl)phosphinic chloride are not detailed in the provided search results, analogous reactions with other vinyl-substituted organophosphorus compounds suggest that it would react with halogens (e.g., Br₂) and hydrogen halides (e.g., HBr) in a manner typical for alkenes. The regioselectivity of such additions would be influenced by the electronic effects of the ethylphosphinoyl chloride group.

Substitution Reactions of Phosphinic Chloride, Ethenylethyl-

Nucleophilic substitution at the electrophilic phosphorus atom is the most characteristic reaction of Phosphinic chloride, ethenylethyl-. ontosight.ai These reactions typically proceed through a nucleophilic addition-elimination mechanism. libretexts.orgchemguide.co.uk The incoming nucleophile attacks the phosphorus center, forming a transient pentacoordinate intermediate. Subsequent elimination of the chloride ion, which is a good leaving group, yields the substituted product. chemguide.co.uk

Common nucleophiles that react with phosphinic chlorides include water, alcohols, and amines, leading to the formation of phosphinic acids, esters, and amides, respectively. ontosight.aiyoutube.com For instance, the reaction with primary or secondary amines is expected to yield the corresponding N-substituted ethenyl(ethyl)phosphinic amides.

Table 1: Representative Nucleophilic Substitution Reactions of Phosphinic chloride, ethenylethyl-

| Nucleophile (Nu-H) | Product Name | Product Structure | Byproduct |

| Water (H₂O) | Ethenyl(ethyl)phosphinic acid | (C₂H₅)(CH₂=CH)P(O)OH | HCl |

| Ethanol (CH₃CH₂OH) | Ethyl ethenyl(ethyl)phosphinate | (C₂H₅)(CH₂=CH)P(O)OCH₂CH₃ | HCl |

| Ammonia (NH₃) | Ethenyl(ethyl)phosphinic amide | (C₂H₅)(CH₂=CH)P(O)NH₂ | HCl |

| Ethylamine (CH₃CH₂NH₂) | N-Ethyl-ethenyl(ethyl)phosphinic amide | (C₂H₅)(CH₂=CH)P(O)NHCH₂CH₃ | HCl |

The vigor of these reactions generally increases with the nucleophilicity of the attacking species. youtube.comyoutube.com For example, amines are typically stronger nucleophiles than alcohols or water, leading to more rapid reactions.

Rearrangement Reactions Involving Phosphinic Chloride, Ethenylethyl-

Theoretical and Computational Investigations of Phosphinic Chloride, Ethenylethyl- Reaction Mechanisms

Theoretical and computational methods are invaluable tools for understanding reaction mechanisms, transition states, and molecular properties. For Phosphinic chloride, ethenylethyl-, experimental data on its electronic structure is available from photoelectron spectroscopy. nist.gov These studies provide ionization energies, which are fundamental measures of molecular orbital energies.

Table 2: Ionization Energies of Phosphinic chloride, ethenylethyl-

| Ionization Energy (eV) | Method | Reference |

| 10.08 | Photoelectron Spectroscopy | Zverev and Villem, 1980 |

| 10.62 (Vertical) | Photoelectron Spectroscopy | Zverev, Villem, et al., 1978 |

Data sourced from the NIST Chemistry WebBook. nist.gov

These values offer insight into the electronic makeup of the molecule. While specific computational studies, such as those using Density Functional Theory (DFT) to map the reaction coordinates for the substitution or addition reactions of this particular compound, were not found in the search results, such methods are commonly applied to related organophosphorus systems. chemrxiv.orgrsc.org These studies help to elucidate the energetics of reaction pathways and the structures of intermediates and transition states, complementing experimental findings. researchgate.net

Quantum Chemical Calculations of Phosphinic Chloride, Ethenylethyl-

There are no available studies that have performed quantum chemical calculations on Phosphinic chloride, ethenylethyl- . Such calculations would typically be employed to determine molecular properties, including optimized geometry, electronic structure, and vibrational frequencies. This information is foundational for understanding the compound's stability and reactivity. However, no such data has been published for this specific molecule.

Transition State Analysis in Phosphinic Chloride, Ethenylethyl- Reactivity

Similarly, no transition state analyses for reactions involving Phosphinic chloride, ethenylethyl- have been reported in the scientific literature. This type of analysis is crucial for elucidating reaction mechanisms, calculating activation energies, and understanding the kinetic and thermodynamic profiles of chemical transformations. The absence of such studies means that the mechanistic details of its reactions remain experimentally and computationally unexplored.

Derivatives and Analogs of Phosphinic Chloride, Ethenylethyl

Synthesis of Functionalized Derivatives of Phosphinic Chloride, Ethenylethyl-

The reactivity of the phosphorus-chlorine (P-Cl) bond is central to the synthesis of functionalized derivatives of ethenylethylphosphinic chloride. The P-Cl bond is susceptible to nucleophilic attack, allowing for the substitution of the chlorine atom with a variety of functional groups. This forms the basis for creating a diverse range of derivatives, primarily esters and amides.

The synthesis of phosphinate esters is a common route for derivatization. This is typically achieved by reacting the phosphinic chloride with an alcohol in the presence of a base to neutralize the hydrogen chloride byproduct. The general reaction is as follows:

R'OH + (C2H5)(C2H3)P(O)Cl → (C2H5)(C2H3)P(O)OR' + HCl

Similarly, phosphinic amides can be synthesized by reacting ethenylethylphosphinic chloride with a primary or secondary amine. Again, a base is typically required to scavenge the HCl produced:

R'R''NH + (C2H5)(C2H3)P(O)Cl → (C2H5)(C2H3)P(O)NR'R'' + HCl

While direct experimental data for these reactions with ethenylethylphosphinic chloride is not extensively documented, the principles are well-established in organophosphorus chemistry. For instance, studies on the anilinolysis of diethyl phosphinic chloride demonstrate the feasibility of such nucleophilic substitutions on the phosphorus center. nih.gov

Furthermore, the ethenyl group offers a site for further functionalization through addition reactions. For example, radical additions across the double bond could introduce a variety of functional groups, expanding the range of accessible derivatives. Research on the radical addition of bis(trimethylsiloxy)phosphine to vinylpyridines highlights a pathway to functionalized phosphonites, which can then be further modified. researchgate.net Although this example deals with a different phosphorus compound, the principle of functionalizing a vinyl group attached to phosphorus is relevant.

Impact of Structural Modifications on the Reactivity and Properties of Phosphinic Chloride, Ethenylethyl- Analogs

The reactivity and properties of phosphinic chloride analogs are significantly influenced by the nature of the organic groups attached to the phosphorus atom. In the case of ethenylethylphosphinic chloride, the presence of both an sp2-hybridized ethenyl group and an sp3-hybridized ethyl group creates a unique electronic and steric environment at the phosphorus center.

The electron-withdrawing nature of the ethenyl group, compared to the electron-donating ethyl group, is expected to increase the electrophilicity of the phosphorus atom. This would render ethenylethylphosphinic chloride more reactive towards nucleophiles compared to its dialkyl-substituted counterparts, such as diethylphosphinic chloride. The study of nucleophilic substitution reactions at the P=O center of various phosphinic chlorides has shown that the electronic effects of the substituents play a crucial role in determining the reaction rates and mechanisms. sapub.org

Steric hindrance is another critical factor. The size and arrangement of the substituents around the phosphorus atom can influence the accessibility of the electrophilic center to incoming nucleophiles. The relatively small size of the ethenyl and ethyl groups suggests that steric hindrance in ethenylethylphosphinic chloride would be less significant compared to analogs with bulkier substituents like phenyl or cyclohexyl groups. Studies on the anilinolysis of various phosphinic chlorides have demonstrated that steric effects can be a major determinant of reactivity, sometimes even overriding electronic effects. researchgate.net

The table below illustrates the expected relative impact of different substituents on the reactivity of phosphinic chloride analogs, based on general principles of electronic and steric effects.

| Substituent 1 | Substituent 2 | Expected Relative Reactivity towards Nucleophiles | Primary Influencing Factor(s) |

| Ethenyl | Ethyl | High | Electronic (electron-withdrawing ethenyl group) |

| Ethyl | Ethyl | Moderate | Electronic (electron-donating ethyl groups) |

| Phenyl | Phenyl | Low | Steric hindrance and electronic effects |

| Cyclohexyl | Cyclohexyl | Very Low | Significant steric hindrance |

Comparative Analysis with Related Ethenyl- and Ethyl-Substituted Phosphinic Halides

A comparative analysis of ethenylethylphosphinic chloride with related phosphinic halides, such as divinylphosphinic chloride and diethylphosphinic chloride, further illuminates the role of the substituents.

Divinylphosphinic chloride would be expected to be more reactive than ethenylethylphosphinic chloride due to the presence of two electron-withdrawing ethenyl groups, which would further increase the electrophilicity of the phosphorus atom.

Conversely, diethylphosphinic chloride , with two electron-donating ethyl groups, would be less reactive. The kinetic studies on the anilinolysis of diethyl phosphinic chloride provide a benchmark for the reactivity of a simple dialkylphosphinic chloride. nih.gov

The nature of the halogen atom also plays a crucial role in the reactivity of the phosphinic halide. For instance, a phosphinic fluoride (B91410) would generally be less reactive towards nucleophilic substitution than the corresponding chloride due to the stronger phosphorus-fluorine bond. Conversely, a phosphinic bromide or iodide would be more reactive.

The following table provides a qualitative comparison of the expected reactivity of ethenylethylphosphinic chloride with some related compounds.

| Compound | Formula | Key Structural Features | Expected Relative Reactivity |

| Ethenylethylphosphinic Chloride | (C2H3)(C2H5)P(O)Cl | One ethenyl, one ethyl group | Intermediate |

| Divinylphosphinic Chloride | (C2H3)2P(O)Cl | Two ethenyl groups | Higher |

| Diethylphosphinic Chloride | (C2H5)2P(O)Cl | Two ethyl groups | Lower |

| Ethenylethylphosphinic Fluoride | (C2H3)(C2H5)P(O)F | Fluorine as leaving group | Lower than chloride analog |

Applications of Phosphinic Chloride, Ethenylethyl in Organic Synthesis and Material Science

Phosphinic Chloride, Ethenylethyl- as a Versatile Reagent in Organic Transformations

The synthetic utility of phosphinic chloride, ethenylethyl- is centered around the reactivity of its P-Cl bond. This bond is susceptible to nucleophilic attack, allowing for the substitution of the chlorine atom with a variety of functional groups. This reactivity enables the creation of a diverse array of phosphinate esters, amides, and other derivatives.

Common transformations involving phosphinic chlorides include:

Esterification: Reaction with alcohols or phenols in the presence of a base yields the corresponding phosphinate esters. This is a fundamental reaction for modifying the properties of the phosphorus center.

Aminolysis: Treatment with primary or secondary amines leads to the formation of phosphinic amides.

Hydrolysis: Reaction with water results in the formation of ethenyl(ethyl)phosphinic acid.

A significant application of similar phosphinic chlorides is their conversion to tertiary phosphines, which are crucial in catalysis and organic synthesis. thieme-connect.comnih.gov This can be achieved through reduction of the phosphinic chloride or by reaction with organometallic reagents. For instance, the reaction of a phosphinic chloride with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) can introduce a third organic substituent to the phosphorus atom, leading to a phosphine (B1218219) oxide, which can then be reduced to the corresponding phosphine.

The ethenyl group in phosphinic chloride, ethenylethyl- also offers a reactive site for further functionalization. It can participate in various addition reactions, such as hydrophosphination, which involves the addition of a P-H bond across the double bond. organic-chemistry.org It can also act as a dienophile or a Michael acceptor, depending on the reaction conditions and the nature of the reacting partner. This dual reactivity—at the P-Cl bond and the vinyl group—makes it a versatile building block for creating complex molecules.

Role of Phosphinic Chloride, Ethenylethyl- as a Precursor for Advanced Materials

Organophosphorus compounds are integral to the development of advanced materials, offering functionalities such as flame retardancy, metal chelation, and improved thermal stability. Phosphinic chloride, ethenylethyl- serves as a key starting material for introducing phosphorus-containing moieties into various material architectures.

Integration of Phosphinic Chloride, Ethenylethyl- into Polymer Architectures

The vinyl group of ethenyl(ethyl)phosphinic chloride is a polymerizable handle. After converting the highly reactive P-Cl bond to a more stable group, such as a phosphinate ester, the resulting monomer can undergo polymerization. Free-radical polymerization of the vinyl group can lead to the formation of polymers with phosphorus-containing side chains. researchgate.net

These phosphorus-functionalized polymers can exhibit a range of desirable properties. For example, the incorporation of phosphorus is a well-known strategy for imparting flame retardancy to polymers. During combustion, the phosphorus compounds can form a protective char layer, insulating the underlying material from heat and oxygen.

The general approach for creating such polymers would involve a two-step process:

Monomer Synthesis: Reaction of phosphinic chloride, ethenylethyl- with a suitable nucleophile (e.g., an alcohol) to replace the chlorine and form a stable vinylphosphinate monomer.

Polymerization: Radical polymerization of the vinylphosphinate monomer, often with other co-monomers to tailor the final properties of the polymer.

Application in the Synthesis of Specialty Monomers from Phosphinic Chloride, Ethenylethyl-

Beyond its direct use in polymerization after modification, phosphinic chloride, ethenylethyl- can be used to synthesize other, more complex specialty monomers. For example, the P-Cl group can be used to attach the phosphorus moiety to a molecule that contains another polymerizable group.

An illustrative, though not specific to the title compound, synthesis of a specialty monomer is the Michaelis-Arbuzov reaction of p-vinylbenzyl chloride with triethyl phosphite (B83602) to produce diethyl-p-vinylbenzyl phosphonate. researchgate.net This demonstrates how a vinyl-containing substrate can be functionalized with a phosphorus group to create a monomer for applications like ion-exchange resins. researchgate.net Analogously, ethenyl(ethyl)phosphinic chloride could be reacted with molecules containing hydroxyl or amino groups and another polymerizable functionality to create novel cross-linking agents or functional monomers. For instance, reaction with hydroxyethyl (B10761427) methacrylate (B99206) could yield a monomer capable of both radical polymerization and further reactions at the phosphorus center.

Utility of Phosphinic Chloride, Ethenylethyl- in Ligand Design for Catalysis

Phosphines are a cornerstone of homogeneous catalysis, acting as ligands that can tune the electronic and steric properties of a metal center. tcichemicals.comprochemonline.com This tuning is critical for controlling the activity, selectivity, and stability of catalysts used in a vast number of chemical transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. tcichemicals.comprochemonline.com

Phosphinic chlorides are key precursors for the synthesis of phosphine ligands. thieme-connect.com The general strategy involves the reduction of the phosphinic chloride or its derivatives to the corresponding phosphine. For phosphinic chloride, ethenylethyl-, this would lead to ethenyl(ethyl)phosphine. The properties of this ligand could then be further modified.

The synthesis of phosphine ligands from phosphinic chlorides can be achieved through several routes:

Reduction: Reagents like silanes (e.g., trichlorosilane) are commonly used to reduce phosphine oxides (derived from phosphinic chlorides) to phosphines. thieme-connect.com

Reaction with Organometallics: As mentioned earlier, reaction with organometallic reagents can introduce a third, different group to the phosphorus atom, followed by reduction to yield a tertiary phosphine. thieme-connect.com

The resulting phosphine, containing both an ethyl and a vinyl group, would be a P-stereogenic center, making it a candidate for applications in asymmetric catalysis. The electronic properties of the ligand, and thus the catalytic activity of its metal complexes, are influenced by the substituents on the phosphorus atom. Electron-rich phosphines, such as those with alkyl groups, are known to promote key steps in catalytic cycles like oxidative addition. tcichemicals.compsu.edu The presence of the vinyl group offers a site for anchoring the ligand to a solid support, creating heterogeneous catalysts that are easily separable from the reaction mixture.

The design of effective ligands is a highly active area of research, with the goal of creating more active, selective, and robust catalysts for chemical synthesis. gessnergroup.comrsc.org The versatility of phosphinic chlorides like ethenyl(ethyl)phosphinic chloride provides a valuable platform for accessing novel phosphine architectures.

Advanced Characterization Techniques for Phosphinic Chloride, Ethenylethyl

Spectroscopic Analysis for Structural Elucidation of Phosphinic Chloride, Ethenylethyl-

Spectroscopic methods are fundamental in determining the molecular structure of a compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (IR, Raman) would be required to fully characterize ethenylethylphosphinic chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Phosphinic Chloride, Ethenylethyl-

NMR spectroscopy is a powerful tool for probing the local chemical environments of specific nuclei. For ethenylethylphosphinic chloride, ¹H, ¹³C, and ³¹P NMR spectra would provide crucial information about its connectivity and structure.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the ethyl and ethenyl (vinyl) groups attached to the phosphorus atom. The chemical shifts and coupling patterns would be indicative of their respective electronic environments and neighboring protons.

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| CH₃ (Ethyl) | 1.0 - 1.5 | Triplet | J(H-H) ≈ 7 Hz |

| CH₂ (Ethyl) | 1.8 - 2.5 | Quartet of doublets | J(H-H) ≈ 7 Hz, J(P-H) ≈ 10-15 Hz |

| CH₂ (Ethenyl) | 5.5 - 7.0 | Multiplet | J(H-H), J(P-H) |

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct resonances for the four carbon atoms in the molecule. The coupling to the phosphorus atom (³¹P) would further aid in signal assignment.

| Carbon Environment | Expected Chemical Shift (ppm) |

| CH₃ (Ethyl) | 10 - 20 |

| CH₂ (Ethyl) | 20 - 30 |

| =CH₂ (Ethenyl) | 120 - 135 |

| -CH= (Ethenyl) | 130 - 145 |

Expected ³¹P NMR Spectral Data: The phosphorus-31 NMR spectrum is expected to show a single resonance, the chemical shift of which is highly dependent on the substituents attached to the phosphorus atom. For phosphinic chlorides, this would typically be in a specific region of the ³¹P NMR spectrum.

Mass Spectrometry (MS) of Phosphinic Chloride, Ethenylethyl-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For ethenylethylphosphinic chloride, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula. The fragmentation pattern would likely involve the loss of the chlorine atom, the ethyl group, and the ethenyl group.

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

| [M]⁺ | Calculated for C₄H₈ClOP | Molecular Ion |

| [M-Cl]⁺ | [M]⁺ - 35/37 | Loss of Chlorine |

| [M-C₂H₅]⁺ | [M]⁺ - 29 | Loss of Ethyl Group |

| [M-C₂H₃]⁺ | [M]⁺ - 27 | Loss of Ethenyl Group |

Vibrational Spectroscopy (IR, Raman) of Phosphinic Chloride, Ethenylethyl-

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and would provide characteristic frequencies for the functional groups present in ethenylethylphosphinic chloride.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| P=O stretch | 1200 - 1300 | Medium |

| C=C stretch (Ethenyl) | 1620 - 1680 | Strong |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C-H stretch (Vinylic) | 3010 - 3095 | Medium |

| P-Cl stretch | 450 - 600 | Strong |

Chromatographic Methods for Purity Assessment and Separation of Phosphinic Chloride, Ethenylethyl-

Chromatographic techniques are essential for assessing the purity of ethenylethylphosphinic chloride and for its separation from reactants and byproducts. Gas chromatography (GC), coupled with a suitable detector such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), would be the method of choice due to the likely volatility of the compound. High-performance liquid chromatography (HPLC) could also be employed, particularly if the compound is less volatile or thermally labile. The choice of stationary and mobile phases would be critical for achieving good separation.

Sustainability and Environmental Aspects of Phosphinic Chloride, Ethenylethyl Chemistry

Development of Sustainable Synthetic Routes for Phosphinic Chloride, Ethenylethyl-

Traditional synthesis routes for phosphinic chlorides often involve reagents and conditions that are misaligned with modern green chemistry standards. These methods may utilize hazardous materials, generate significant waste, and consume large amounts of energy. Consequently, research efforts are being directed towards the development of more sustainable alternatives.

One of the primary goals in developing sustainable synthetic routes is the replacement of hazardous reagents. For instance, phosgene (B1210022) or thionyl chloride, which are sometimes used in the synthesis of related acid chlorides, are highly toxic and corrosive. A greener approach would involve the use of more benign chlorinating agents or, ideally, a chlorine-free synthesis pathway. While direct chlorine-free routes to phosphinic chlorides are inherently challenging, research into alternative transformations is ongoing. For example, the development of catalytic processes that can activate the phosphorus center towards chlorination under milder conditions is a key area of interest.

Another important aspect of sustainable synthesis is the improvement of atom economy. Reactions with high atom economy are designed to maximize the incorporation of all reactant atoms into the final product, thereby minimizing the generation of by-products. The development of addition-type reactions or catalytic cycles that avoid the use of stoichiometric activating agents can significantly improve the atom economy of the synthesis of Phosphinic chloride, ethenylethyl-.

The use of alternative energy sources, such as microwave or ultrasound irradiation, can also contribute to more sustainable synthetic protocols. rsc.org These methods can often lead to shorter reaction times, lower energy consumption, and improved yields compared to conventional heating. Furthermore, the exploration of solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, can significantly reduce the environmental impact associated with solvent use and disposal. tandfonline.com

A hypothetical comparison between a traditional and a more sustainable synthetic route for a generic phosphinic chloride is presented in the table below, illustrating the potential for environmental improvement.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Routes for a Phosphinic Chloride

| Parameter | Traditional Route | Sustainable Route |

|---|---|---|

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) with catalytic DMF |

| Solvent | Dichloromethane | Solvent-free or Toluene (recyclable) |

| Energy Input | High (prolonged heating) | Moderate (shorter reaction time) |

| Atom Economy | Lower | Higher |

| By-products | SO₂ (gas), HCl (gas) | CO, CO₂, HCl (gases, potentially captured) |

| E-Factor (kg waste/kg product) | High (e.g., 5-10) | Lower (e.g., 1-3) |

Recent advancements in organophosphorus chemistry have highlighted the potential for mechanochemical methods, which involve reactions conducted by grinding solids together, often in the absence of a solvent. google.com This approach could offer a highly sustainable route to phosphinic acid derivatives, and its application to the synthesis of Phosphinic chloride, ethenylethyl- warrants investigation.

Considerations for Waste Reduction in Phosphinic Chloride, Ethenylethyl- Processes

The generation of waste is an inevitable aspect of chemical synthesis. However, a proactive approach to waste management, focusing on reduction, recycling, and reuse, can significantly mitigate the environmental impact of producing Phosphinic chloride, ethenylethyl-.

A primary waste stream in the synthesis of phosphinic chlorides is often acidic off-gas, typically hydrogen chloride (HCl). Instead of neutralizing this by-product, which generates saline wastewater, it can be captured and utilized in other chemical processes, either on-site or as a saleable product. This concept of by-product valorization is a cornerstone of a circular economy approach to chemical manufacturing.

Solvent waste is another major concern. The implementation of solvent recovery and recycling systems is crucial. This involves the selection of solvents that are easily separable from the reaction mixture and can be purified for reuse. Furthermore, minimizing the number of purification steps, such as extractions and chromatography, can significantly reduce solvent consumption.

The formation of phosphorus-containing by-products is also a possibility in these syntheses. These by-products represent a loss of valuable phosphorus resources and can contribute to environmental pollution if not managed properly. rsc.org Strategies for waste reduction should include optimizing reaction conditions to maximize selectivity towards the desired product. Any phosphorus-containing waste that is generated should be collected and, where feasible, reprocessed to recover the phosphorus content. This aligns with the broader goal of phosphorus stewardship, given that phosphate (B84403) rock is a finite resource. rsc.org

End-of-pipe treatment methods, while less desirable than waste prevention, are still necessary to handle any residual waste streams. These may include neutralization of acidic effluents, precipitation of inorganic salts, and incineration of organic residues. However, the focus should always be on minimizing the generation of waste at its source.

The table below outlines potential waste streams from the synthesis of Phosphinic chloride, ethenylethyl- and suggests corresponding management strategies.

Table 2: Waste Streams and Management Strategies in Phosphinic Chloride, Ethenylethyl- Synthesis

| Waste Stream | Potential Source | Recommended Management Strategy |

|---|---|---|

| Hydrogen Chloride (HCl) gas | Reaction by-product | Capture and reuse; conversion to hydrochloric acid |

| Spent Organic Solvents | Reaction medium, extraction, chromatography | Recovery, purification, and recycling; substitution with greener alternatives |

| Phosphorus-containing by-products | Side reactions, incomplete conversion | Optimize reaction selectivity; recover and reprocess to reclaim phosphorus |

| Aqueous Waste | Quenching, washing steps | Neutralization; precipitation and removal of salts; water recycling |

| Solid Waste | Filter aids, catalyst residues | Regeneration and reuse of catalysts; proper disposal of non-recyclable solids |

By integrating these sustainable practices into the lifecycle of Phosphinic chloride, ethenylethyl-, from its synthesis to its use as a chemical intermediate, the chemical industry can move towards more environmentally responsible manufacturing.

Future Research Directions and Challenges for Phosphinic Chloride, Ethenylethyl

Exploration of Undiscovered Reactivity of Phosphinic Chloride, Ethenylethyl-

The reactivity of ethenylethylphosphinic chloride is predicted to be dominated by the electrophilic phosphorus center and the nucleophilic double bond. Future research should systematically investigate its behavior with a wide array of reagents to uncover novel transformations.

Reactions at the Phosphorus Center: The primary focus will be on the substitution of the chloride atom. Detailed mechanistic studies of its reactions with various nucleophiles (alcohols, amines, thiols, organometallics) are necessary to understand the reaction kinetics and stereochemical outcomes. Investigating its potential for Arbuzov-type rearrangements under specific conditions could also yield interesting results.

Transformations involving the Ethenyl Group: The vinyl group offers a handle for various addition reactions. Exploring hydrophosphinylation, radical additions, and cycloaddition reactions (like Diels-Alder) would provide access to a diverse range of new phosphinates. The interplay between the reactivity of the P-Cl bond and the C=C double bond is a critical area for study; for instance, investigating chemoselective reactions that target one site while leaving the other intact is a significant research challenge.

Coordination Chemistry: The phosphorus atom possesses a lone pair of electrons, making it a potential ligand for transition metals. The synthesis and characterization of metal complexes incorporating ethenylethylphosphinic chloride or its derivatives could lead to new catalysts with unique electronic and steric properties.

Expanding the Synthetic Scope of Phosphinic Chloride, Ethenylethyl- Derivatives

The true value of ethenylethylphosphinic chloride lies in its role as a precursor to a vast library of derivative compounds. A systematic expansion of its synthetic utility is a major goal for future research.

Synthesis of Novel Monomers: By reacting the P-Cl group with functionalized alcohols or amines, a new class of polymerizable monomers can be created. These monomers could be used in radical polymerization or copolymerization with other vinyl monomers (e.g., styrene, acrylates) to produce phosphorus-containing polymers with tailored properties such as flame retardancy, adhesion, or metal-ion binding capabilities.

Development of Chiral Phosphinates: The phosphorus atom in derivatives of ethenylethylphosphinic chloride is a stereocenter. Developing asymmetric synthetic routes to enantiomerically pure phosphinates is a significant challenge but holds immense potential for applications in asymmetric catalysis and as chiral building blocks in medicinal chemistry.

Post-Synthetic Modification: Another promising avenue is the synthesis of a simple derivative, such as an ester, followed by further chemical modification of the vinyl group. This approach could lead to complex molecular architectures that are not directly accessible from the parent chloride.

Potential for Novel Applications of Phosphinic Chloride, Ethenylethyl- in Emerging Technologies

While current applications are not defined, the inherent functionalities of ethenylethylphosphinic chloride and its derivatives suggest potential utility in several high-growth technology sectors.

Advanced Materials: The incorporation of phosphorus into polymer backbones is a well-known strategy for enhancing flame retardancy. Polymers derived from ethenylethylphosphinic chloride could offer a new generation of halogen-free flame retardants for use in electronics, textiles, and construction materials.

Biomaterials and Medicinal Chemistry: Phosphinate-containing molecules can act as transition-state analogs for enzymatic reactions, making them attractive candidates for inhibitor design. Derivatives of ethenylethylphosphinic chloride could be explored for their potential as enzyme inhibitors or as building blocks for phosphino-peptide mimetics.

Energy Storage: Organophosphorus compounds are being investigated as electrolyte additives in lithium-ion batteries to improve safety and performance. The specific structural features of ethenylethylphosphinic chloride derivatives could be leveraged to design novel electrolytes with enhanced thermal stability and electrochemical windows.

Advanced Computational Modeling and Prediction of Phosphinic Chloride, Ethenylethyl- Behavior

Given the limited experimental data, computational chemistry offers a powerful tool for predicting the properties and reactivity of ethenylethylphosphinic chloride and its derivatives, thereby guiding future experimental work.

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to calculate key molecular properties such as bond energies, charge distribution, and spectroscopic signatures (NMR, IR). These calculations can provide insights into the molecule's reactivity and help in the interpretation of experimental data.

Reaction Mechanism Simulation: Computational modeling can be used to map out the potential energy surfaces for various reactions, allowing for the prediction of reaction pathways, transition states, and activation energies. This would be invaluable for optimizing reaction conditions and for understanding the selectivity of complex transformations.

Materials Property Prediction: For polymeric derivatives, molecular dynamics (MD) simulations could be used to predict bulk material properties such as glass transition temperature, mechanical strength, and thermal stability. This would enable the in silico design of new materials with desired performance characteristics.

Challenges and Opportunities in the Scalable Production of Phosphinic Chloride, Ethenylethyl-

The transition from a laboratory curiosity to a commercially viable chemical presents significant challenges that must be addressed through focused research and process development.

Synthetic Route Optimization: A key challenge is the development of a cost-effective and environmentally benign synthesis for ethenylethylphosphinic chloride itself. Traditional methods for forming P-C bonds can be expensive or generate significant waste. Research into novel catalytic methods for its synthesis is a major opportunity.

Purification and Stability: Phosphinic chlorides are often moisture-sensitive and can be challenging to purify on a large scale. Developing robust purification protocols (e.g., distillation, crystallization) and understanding the long-term stability of the compound under various storage conditions are critical for its commercialization.

Process Safety and Control: The scale-up of any chemical process requires a thorough understanding of the reaction thermodynamics and potential hazards. A detailed process safety assessment, including calorimetry studies, would be essential to ensure the safe and reliable production of ethenylethylphosphinic chloride at an industrial scale.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.